![molecular formula C15H11N5O B14149779 3-[azido(phenyl)methyl]-1H-quinoxalin-2-one CAS No. 618883-92-4](/img/structure/B14149779.png)
3-[azido(phenyl)methyl]-1H-quinoxalin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[Azido(phenyl)methyl]-1H-quinoxalin-2-one is a heterocyclic compound that incorporates both azide and quinoxaline moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the azide group makes it a versatile intermediate for further chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a halogenated quinoxaline derivative reacts with sodium azide (NaN3) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for 3-[azido(phenyl)methyl]-1H-quinoxalin-2-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially explosive azide intermediates.
化学反応の分析
Types of Reactions
3-[Azido(phenyl)methyl]-1H-quinoxalin-2-one can undergo various chemical reactions, including:
Substitution: The azide group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reducing Agents: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) with hydrogen gas.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile (CH3CN).
Catalysts: Copper(I) catalysts for cycloaddition reactions.
Major Products Formed
Amines: Reduction of the azide group yields primary amines.
Triazoles: Cycloaddition with alkynes forms triazole derivatives.
科学的研究の応用
3-[Azido(phenyl)methyl]-1H-quinoxalin-2-one has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive molecules, including potential pharmaceuticals.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Chemical Biology: The azide group allows for bioorthogonal labeling and tracking of biomolecules in living systems.
作用機序
The mechanism of action of 3-[azido(phenyl)methyl]-1H-quinoxalin-2-one largely depends on the specific application and the chemical transformations it undergoes. In medicinal chemistry, the azide group can be converted to an amine, which can then interact with biological targets. The quinoxaline moiety may also contribute to the compound’s bioactivity by interacting with enzymes or receptors .
類似化合物との比較
Similar Compounds
Phenyl Azide: Similar in structure but lacks the quinoxaline moiety.
Quinoxaline Derivatives: Compounds that contain the quinoxaline scaffold but lack the azide group.
特性
CAS番号 |
618883-92-4 |
|---|---|
分子式 |
C15H11N5O |
分子量 |
277.28 g/mol |
IUPAC名 |
3-[azido(phenyl)methyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C15H11N5O/c16-20-19-13(10-6-2-1-3-7-10)14-15(21)18-12-9-5-4-8-11(12)17-14/h1-9,13H,(H,18,21) |
InChIキー |
OPTPEPRJWIEKMQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3NC2=O)N=[N+]=[N-] |
溶解性 |
6.3 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14149705.png)
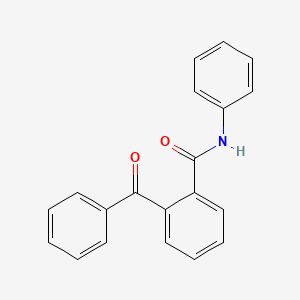
![4-ethyl-3-[(4-iodobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole](/img/structure/B14149709.png)
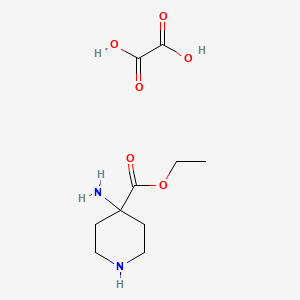
![Butyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B14149726.png)
![5,7-Dioxaspiro[2.5]octane-4,8-dione, 6,6-dimethyl-1-phenyl-](/img/structure/B14149727.png)
![N-(4-bromo-3-methylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B14149735.png)
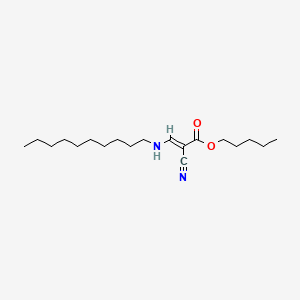
![3-[(3-oxo-4H-quinoxalin-2-yl)-phenylmethyl]pentane-2,4-dione](/img/structure/B14149749.png)

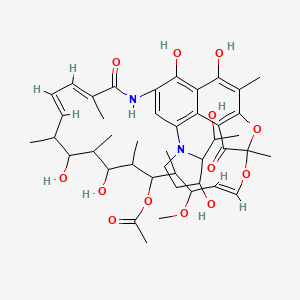
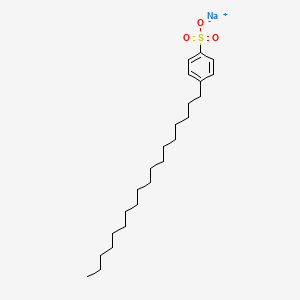
![Methyl [1-(3,5-dimethoxyphenyl)pyrrolidin-2-yl]acetate](/img/structure/B14149775.png)
